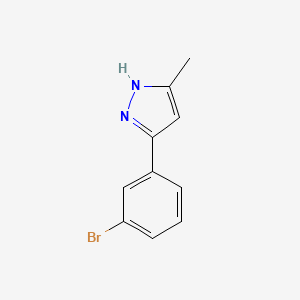

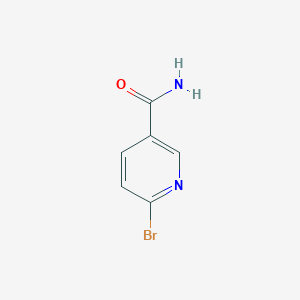

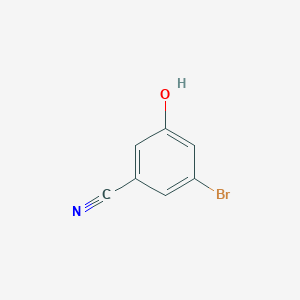

3-(3-Bromophenyl)-5-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(3-Bromophenyl)-5-methyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Although the specific compound is not directly studied in the provided papers, related compounds with bromophenyl groups and pyrazole cores have been synthesized and characterized, providing insights into their structural and chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclization reactions. For example, the synthesis of a novel pyrazole derivative was achieved by a condensation/cyclization reaction of a chalcone derivative with a hydrazine in the presence of hydrochloric acid under reflux conditions . Similarly, other pyrazole compounds were synthesized and characterized by various techniques such as NMR, mass spectra, FT-IR, and UV-visible spectroscopy, confirming the structures of the synthesized compounds .

Molecular Structure Analysis

The molecular structures of pyrazole derivatives have been extensively studied using X-ray diffraction, revealing details such as dihedral angles between rings and the conformation of the pyrazole ring. For instance, the crystal structure of a related compound showed a twisted conformation between the pyrazole and thiophene rings . Additionally, the supramolecular architecture of these compounds is often stabilized by hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by the substituents on the phenyl rings and the nature of the pyrazole core. The presence of halogen atoms, such as bromine, can affect the electronic properties of the molecule and its participation in various chemical reactions. For example, the presence of a bromophenyl group in the structure can facilitate interactions with other molecules, as seen in molecular docking studies where such compounds exhibited potential inhibitory activity against certain enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, including their spectroscopic characteristics and thermal stability, have been investigated. Vibrational spectroscopy studies, such as FT-IR and FT-Raman, provide information on the bonding features and vibrational frequencies of the molecules . The electronic absorption spectra and photophysical properties, such as solvatochromism and quantum yield, have also been studied, indicating the influence of solvent polarity on the behavior of these compounds . Additionally, thermal analyses have shown that some pyrazole derivatives are thermally stable up to certain temperatures .

Mechanism of Action

Target of Action

It’s worth noting that compounds with a pyrazole backbone have been widely investigated for their diverse biological and clinical applications .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .

Action Environment

It’s known that environmental factors can influence the action of many chemical compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(3-bromophenyl)-5-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAINCJDFHUONJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)

![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)

![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)

![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)